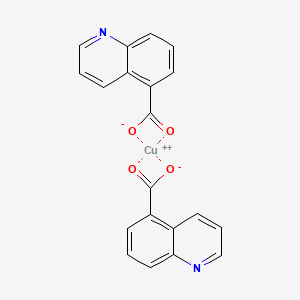
2,2-Dichloro-1,4-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1,4-butanediol is an organic compound with the molecular formula C4H8Cl2O2. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1,4-butanediol can be synthesized through several methods. One common method involves the chlorination of 1,4-butanediol. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction proceeds as follows:
HOCH2CH2CH2CH2OH+2SOCl2→ClCH2CH2CH2CH2Cl+2SO2+2HCl
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Less chlorinated derivatives.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
2,2-Dichloro-1,4-butanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1,4-butanediol involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying nucleophilic sites in biological molecules. This interaction can lead to changes in the structure and function of proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A diol with similar structural features but without chlorine atoms.
2,3-Dichloro-1,4-butanediol: Another chlorinated butanediol with chlorine atoms at different positions.
1,2-Dichloroethane: A simpler chlorinated compound with two chlorine atoms on an ethane backbone
Uniqueness
2,2-Dichloro-1,4-butanediol is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and applications. The presence of two chlorine atoms on the same carbon atom makes it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
3127-13-7 |
|---|---|
Molecular Formula |
C4H8Cl2O2 |
Molecular Weight |
159.01 g/mol |
IUPAC Name |
2,2-dichlorobutane-1,4-diol |
InChI |
InChI=1S/C4H8Cl2O2/c5-4(6,3-8)1-2-7/h7-8H,1-3H2 |
InChI Key |
PFWJNHDVLGNPAX-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(CO)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



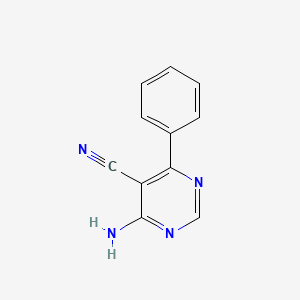
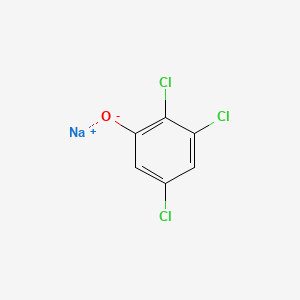
![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)
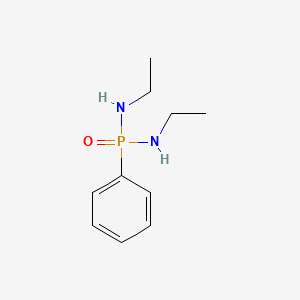
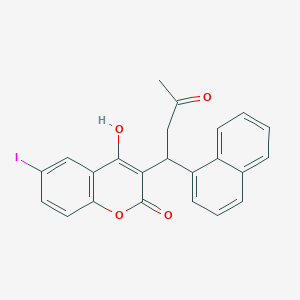
![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
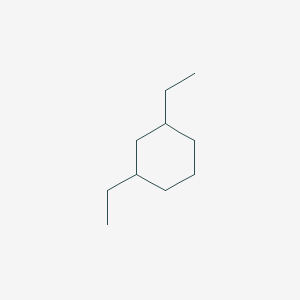
![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)
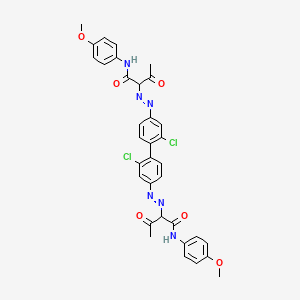
![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)

